
Indium--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium–sulfanylidenemolybdenum (1/1) is a compound that combines indium and molybdenum with a sulfanylidenemolybdenum moiety
準備方法
Synthetic Routes and Reaction Conditions: The preparation of indium–sulfanylidenemolybdenum (1/1) typically involves the reaction of indium salts with molybdenum sulfide under controlled conditions. One common method is the solvothermal synthesis, where indium chloride and molybdenum disulfide are reacted in a solvent such as ethanol at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–sulfanylidenemolybdenum (1/1) may involve large-scale solvothermal reactors or chemical vapor deposition (CVD) techniques. These methods allow for the efficient and scalable production of the compound, which is essential for its application in various industries.
化学反応の分析
Types of Reactions: Indium–sulfanylidenemolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfanylidenemolybdenum moiety can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxide and molybdenum oxide, while reduction may produce lower oxidation state indium and molybdenum compounds.
科学的研究の応用
Indium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: It is being explored for its anticancer properties and as a drug delivery agent.
Industry: Indium–sulfanylidenemolybdenum (1/1) is used in the production of advanced materials, such as semiconductors and photovoltaic cells.
作用機序
The mechanism by which indium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In biological applications, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Indium selenide: Used in optoelectronic applications.
Molybdenum disulfide: Known for its lubricating properties and use in electronics.
Indium oxide: Used in transparent conductive coatings.
Comparison: Indium–sulfanylidenemolybdenum (1/1) is unique due to its combination of indium and molybdenum with a sulfanylidenemolybdenum moiety. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
65107-53-1 |
|---|---|
分子式 |
InMoS |
分子量 |
242.84 g/mol |
InChI |
InChI=1S/In.Mo.S |
InChIキー |
IRNKRNRCEFNXHG-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



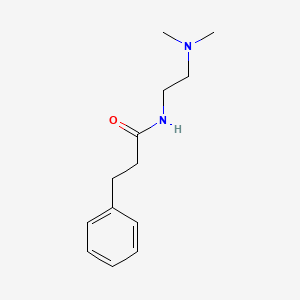

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
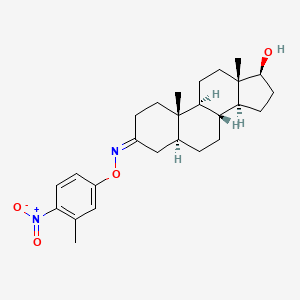
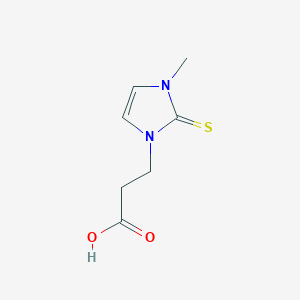
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
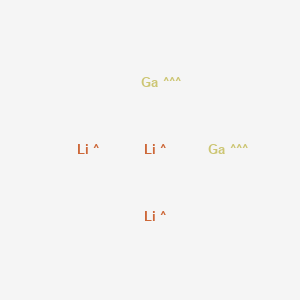

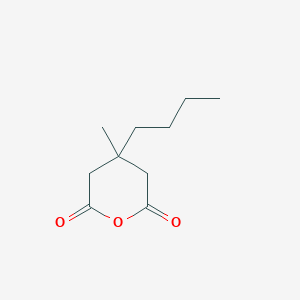

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
